

BMS 777607 cell culture working concentration

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BMS 777607	
Cat. No.:	B3026968	Get Quote

Application Notes and Protocols: BMS-777607

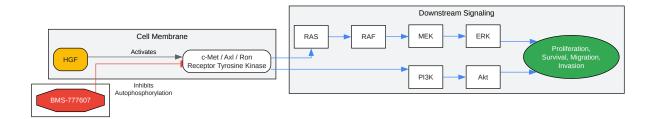
For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action

BMS-777607 is a potent and selective, ATP-competitive small-molecule inhibitor of the MET tyrosine kinase family.[1][2] It demonstrates high affinity for c-Met, AxI, Ron, and Tyro3, thereby blocking the autophosphorylation and subsequent activation of these receptor tyrosine kinases (RTKs).[3] The binding of BMS-777607 to these receptors prevents the action of ligands like Hepatocyte Growth Factor (HGF), disrupting downstream signaling pathways crucial for tumor cell proliferation, survival, invasion, and metastasis.[1][2]

Primarily, BMS-777607 targets the c-Met/HGF signaling axis, which is frequently overexpressed or mutated in various cancers.[1] However, its activity extends to other TAM (Tyro3, Axl, Mer) family kinases. At higher, therapeutic concentrations, it may also inhibit other kinases, such as Aurora B, which can lead to distinct cellular phenotypes like polyploidy.[4][5] This multi-kinase inhibition profile makes BMS-777607 a valuable tool for studying cancer biology and a potential therapeutic agent.[4]





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Caption: Mechanism of BMS-777607 action on RTK signaling.

Compound Properties and Stock Solution Preparation Solubility

BMS-777607 is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL (194.97 mM).[6] It is not soluble in water or ethanol.[7] For cell culture applications, it is critical to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture.[3][6]

Protocol: Stock Solution Preparation (10 mM)

- Reagents and Materials:
 - BMS-777607 powder (MW: 512.89 g/mol)[3]
 - Anhydrous, sterile DMSO
 - Sterile microcentrifuge tubes or vials
- Procedure:



- To prepare a 10 mM stock solution, weigh out 5.13 mg of BMS-777607 powder.
- Add 1 mL of anhydrous DMSO to the powder.
- Vortex or sonicate gently until the compound is completely dissolved. Ultrasonic treatment may be necessary.[3]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage:

 Store the stock solution at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks).[7] When stored in solvent, it is stable for up to 2 years at -80°C.[3]

Quantitative Data Summary

Table 1: IC50 Values of BMS-777607 (Cell-Free Enzymatic

Assays)

Target Kinase	IC50 (nM)	Citation
AxI	1.1	[3][6]
Ron	1.8	[3][6]
c-Met	3.9	[3][6]
Tyro3	4.3	[3][6]
Mer	14.0	[4]
Flt-3	16.0	[4]
Aurora B	78.0	[4]
Lck	120.0	[4]
VEGFR-2	180.0	[4]

Table 2: IC50 Values of BMS-777607 (Cell-Based Assays)



Cell Line	Assay Type	IC50	Citation
PC-3	HGF-triggered c-Met autophosphorylation	< 1 nM	[3][6]
DU145	HGF-triggered c-Met autophosphorylation	< 1 nM	[3][6]
КНТ	Basal c-Met 10 nM autophosphorylation		[3][6]
GTL-16	c-Met autophosphorylation 20 nM (cell lysate)		[3][6]
PC-3	Stimulated cell < 0.1 µM migration and invasion		[3][6]
DU145	Stimulated cell migration and invasion	< 0.1 μΜ	[3][6]
U118MG	Cell Viability (MTT Assay)	12.5 μM	
SF126	Cell Viability (MTT Assay)	12.5 μΜ	[8]
HUVEC	Cell Viability	~12.5 µM	[8][9]

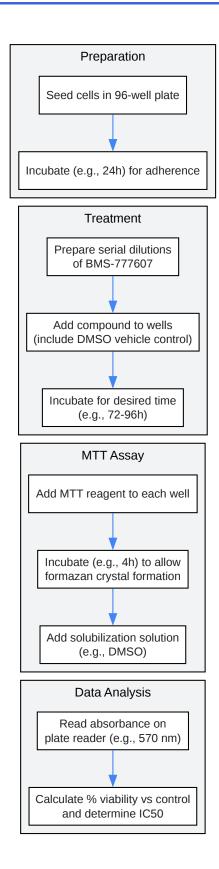
Table 3: Recommended Working Concentrations for Cell-Based Assays



Application	Cell Line(s)	Working Concentration	Treatment Time	Citation
Inhibition of HGF-induced cell scattering	PC-3, DU145	0.5 μΜ	-	[3][6]
Inhibition of cell scatter, motility, invasion	KHT	~1 µM	24 hours	[3][6]
Inhibition of downstream signaling (p- ERK, p-Akt)	КНТ	~10 μM	2 hours	[3][6]
Induction of polyploidy	T-47D, ZR-75-1	5 μΜ	24 hours	[4]
Inhibition of AXL phosphorylation	U118MG, SF126	12.5 μΜ	12 hours	[8]
Inhibition of clonogenic growth	T-47D, ZR-75-1	Dose-dependent	-	[4]
Anti-angiogenic tube formation assay	HUVEC	12.5 μΜ	4-20 hours	[9]

Detailed Experimental Protocols





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Caption: General workflow for a cell viability (MTT) assay.

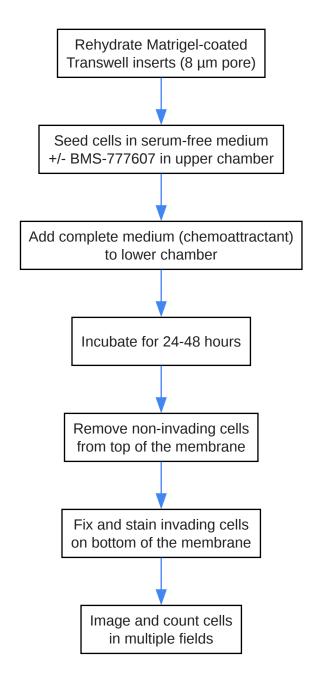


Protocol: Cell Proliferation (MTT Assay)

This protocol is adapted from methodologies used for KHT, U118MG, and SF126 cells.[6][8]

- Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Preparation: Prepare a 2X serial dilution of BMS-777607 in culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with 0.1% DMSO) is essential.
- Treatment: Remove the old medium from the cells and add 100 μL of the prepared BMS-777607 dilutions or vehicle control to the appropriate wells.
- Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.[6]
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value.





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Caption: Workflow for a Transwell cell invasion assay.

Protocol: Transwell Invasion Assay

This protocol is based on a general method for assessing cancer cell invasion.[6][10]

• Insert Preparation: Rehydrate Matrigel-coated Transwell inserts (8 μm pore size) with serumfree medium for 2 hours at 37°C.[10]



Cell Preparation: Culture cells to ~80% confluency, then serum-starve them for 12-24 hours.
 Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

Assay Setup:

- \circ Add 500-750 μ L of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.[10]
- To the cell suspension, add BMS-777607 to the desired final concentration (and a DMSO vehicle control).
- Add 100-200 μL of the cell suspension (containing ~1-2 x 10⁴ cells) to the upper chamber of each Transwell insert.[10]
- Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

Staining:

- Carefully remove the medium from the upper chamber.
- Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
- Fix the inserts in 4% paraformaldehyde or methanol for 15 minutes.
- Stain the invading cells on the underside of the membrane with 0.1% Crystal Violet for 20 minutes.

Analysis:

- Gently wash the inserts in water and allow them to air dry.
- Using a microscope, count the number of stained, invaded cells in 4-5 random fields per insert.
- Calculate the average number of invaded cells and compare treated groups to the vehicle control.



Protocol: Western Blot for Phospho-Kinase Analysis

This protocol is essential for confirming the mechanism of action by observing the inhibition of receptor autophosphorylation.[6][8]

- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of BMS-777607 for the desired time (e.g., 2 hours for downstream signaling, 12 hours for receptor phosphorylation).[6][8]
- Stimulation (if required): For pathways like c-Met, you may need to stimulate the cells with a ligand (e.g., HGF) for 15-30 minutes before lysis to induce robust receptor phosphorylation in control groups.
- Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-Met, anti-phospho-Axl) overnight at 4°C.
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-Met) or a housekeeping protein like β-actin or GAPDH.



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- To cite this document: BenchChem. [BMS 777607 cell culture working concentration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026968#bms-777607-cell-culture-working-concentration]

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